molecular formula C7H7N3O2 B2597913 5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid CAS No. 1909316-06-8

5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid

Cat. No.: B2597913
CAS No.: 1909316-06-8
M. Wt: 165.152
InChI Key: UOEYCOVSXSVWIS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions are often carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms, and substituted derivatives of this compound, each with distinct chemical and physical properties .

Scientific Research Applications

5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid include:

Uniqueness

This compound is unique due to its specific ring structure and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c11-7(12)6-9-2-4-1-8-3-5(4)10-6/h2,8H,1,3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEYCOVSXSVWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(N=C2CN1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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